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Compound of Interest

Compound Name: (+)-Vorozole

CAS No.: 129731-10-8

Cat. No.: B144775 Get Quote

Executive Summary & Chemical Architecture
(+)-Vorozole (Code: R83842) is a third-generation, non-steroidal aromatase inhibitor

containing a benzotriazole moiety and a chiral center. Unlike its contemporaries (Anastrozole,

Letrozole), Vorozole possesses a single chiral carbon connecting a chlorophenyl ring, a

benzotriazole system, and a 1,2,4-triazole ring.

The pharmacological activity resides almost exclusively in the (+)-(S)-enantiomer.

Consequently, the synthesis requires high stereochemical purity. This guide details the

industrial synthesis pathway, emphasizing the critical "Norvorozole" methylation route, which

generates a complex impurity profile often overlooked in standard literature.

IUPAC Name: 6-[(S)-(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-

benzotriazole

Molecular Formula: C16H13ClN6[1]

Key Structural Challenges:

Regioselectivity (Benzotriazole): Methylation of the benzotriazole ring can occur at N-1, N-

2, or N-3 positions.

Regioselectivity (Triazole): Attachment of the 1,2,4-triazole can occur at N-1 or N-4.
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Chirality: Isolation of the (S)-enantiomer from the racemate.[2]

The Synthetic Pathway (Janssen Route
Optimization)
The most robust route involves the construction of the "Norvorozole" scaffold followed by N-

methylation. This approach allows for the late-stage introduction of the methyl group, although

it introduces significant regioisomeric challenges that must be controlled.

Retrosynthetic Analysis
The molecule is disconnected at the benzotriazole nitrogen-methyl bond and the triazole-

benzylic carbon bond.

Precursor A: 1H-Benzotriazole-5-carboxylic acid derivatives.

Precursor B: 4-Chlorobenzaldehyde.

Reagent C: 1,2,4-Triazole.[1][3][4][5][6][7]

Step-by-Step Synthesis Protocol
Phase 1: Construction of the Norvorozole Scaffold

Condensation: 1H-benzotriazole-6-yl-(4-chlorophenyl)methanone is prepared via Friedel-

Crafts acylation or Grignard addition to a benzotriazole nitrile derivative.

Reduction: The ketone is reduced (using NaBH4 in Methanol) to the corresponding alcohol:

alpha-(4-chlorophenyl)-1H-benzotriazole-6-methanol.

Activation: The alcohol is converted to a chloride or mesylate leaving group (SOCl2 in DCM).

Triazole Insertion: Nucleophilic substitution with 1,2,4-triazole.

Critical Control Point: This reaction produces the racemate of Norvorozole (6-[(4-

chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-benzotriazole).

Phase 2: Methylation and Regioisomer Formation (The Critical Step)
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This step is the primary source of structural impurities. The alkylation of Norvorozole with

methyl iodide (MeI) or dimethyl sulfate (DMS) is governed by the tautomeric nature of the

benzotriazole ring.

Reagents: Norvorozole, Methyl Iodide, K2CO3, Acetone/DMF.

Conditions: 25°C, 4-6 hours.

Outcome: A mixture of three isomers:

N-1 Isomer (Target): Vorozole Racemate.

N-2 Isomer: Impurity B.

N-3 Isomer: Impurity C (Often co-elutes with Target).[8]

Phase 3: Chiral Resolution
The racemic N-1 isomer is resolved to obtain the active (+)-(S)-Vorozole.

Resolving Agent: (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

Solvent: Ethanol/Water mixtures.

Process: The (S)-Vorozole forms a less soluble diastereomeric salt, which crystallizes out.

The free base is regenerated using NaOH.

Visualization: Synthesis & Impurity Genealogy
The following diagram illustrates the pathway and the divergence points for impurities.
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Figure 1: Synthetic flowchart highlighting the critical methylation divergence and chiral

resolution steps.

Impurity Profiling & Control Strategy
The "Expertise" in Vorozole synthesis lies in distinguishing the N-1 and N-3 isomers, which

have nearly identical polarities.

The Isomer Challenge (Expert Insight)
Early literature often misidentified the N-3 isomer or failed to separate it.

N-1 Isomer (Vorozole): Methyl group on the nitrogen adjacent to the benzene ring fusion,

distal to the chiral center attachment.

N-3 Isomer: Methyl group on the nitrogen adjacent to the benzene ring fusion, proximal to

the chiral center attachment.

N-2 Isomer: Methyl group on the central nitrogen of the triazole ring (usually distinct in

HPLC).

Causality: The N-H tautomerism in Norvorozole allows the electrophile (MeI) to attack any of

the three nitrogens. Steric hindrance from the bulky (chlorophenyl)(triazolyl)methyl group at

position 6 slightly disfavors N-3 alkylation, but not enough to prevent it (approx. ratio N1:N3:N2

is often 60:30:10 without optimization).

Impurity Table
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Impurity Code Chemical Identity Origin
Control Limit
(Spec)

Impurity A (-)-(R)-Vorozole Incomplete Resolution NMT 0.5%

Impurity B
2-Methyl-

benzotriazole isomer

Regioisomer

(Methylation)
NMT 0.15%

Impurity C
3-Methyl-

benzotriazole isomer

Regioisomer

(Methylation)
NMT 0.15%

Impurity D Norvorozole
Unreacted

Intermediate
NMT 0.10%

Impurity E
4H-1,2,4-triazolyl

isomer

Wrong triazole

attachment
NMT 0.10%

Detailed Experimental Protocol: Chiral Resolution
This protocol describes the isolation of the active enantiomer from the racemic N-1 methylated

mixture.

Prerequisites:

Racemic Vorozole (purity >98% regarding regioisomers).

(L)-(+)-Tartaric Acid (anhydrous).

Absolute Ethanol and Water.

Protocol:

Dissolution: Charge 10.0 g of Racemic Vorozole into a 250 mL round-bottom flask. Add 100

mL of Ethanol (95%). Heat to 60°C until fully dissolved.

Acid Addition: In a separate beaker, dissolve 4.6 g (1.0 eq) of (L)-(+)-Tartaric acid in 20 mL of

warm Ethanol.
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Salt Formation: Add the acid solution dropwise to the Vorozole solution over 30 minutes

while stirring at 60°C.

Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

Seed with authentic (+)-Vorozole tartrate if available.

Aging: Stir the resulting suspension at 0-5°C for 2 hours to maximize yield.

Filtration: Filter the white solid. Wash the cake with cold Ethanol (2 x 10 mL).

Free Basing: Suspend the wet cake in 50 mL water. Adjust pH to 10 using 1N NaOH. Extract

with Ethyl Acetate (3 x 30 mL).

Drying: Dry the organic layer over MgSO4, filter, and concentrate to yield (+)-Vorozole.

Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Target ee > 99%.

Analytical Strategy (Self-Validating Methods)
To ensure "Trustworthiness," the analytical method must separate the critical N-1/N-3 pair.

Standard C18 columns often fail here.

Column: Phenomenex Luna PFP(2) (Pentafluorophenyl propyl) or equivalent.[8]

Why? The PFP phase offers unique selectivity for positional isomers of aromatic

compounds that C18 cannot achieve.

Mobile Phase: Ammonium Formate (pH 3.0) / Methanol Gradient.

Detection: UV at 254 nm.

Differentiation:

N-1 (Vorozole): Retention time ~1.0 (Relative).

N-3 Isomer: Retention time ~1.1.
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N-2 Isomer: Retention time ~1.3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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